molecular formula C6H9ClO2S B2367183 Spiro[2.3]hexane-5-sulfonyl chloride CAS No. 2225154-30-1

Spiro[2.3]hexane-5-sulfonyl chloride

Cat. No.: B2367183
CAS No.: 2225154-30-1
M. Wt: 180.65
InChI Key: JOVLZHAMXFIUQO-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-sulfonyl chloride (CID 137964162) is a bicyclic sulfonyl chloride with a molecular formula of C₆H₉ClO₂S. Its structure features a spiro junction connecting a cyclopropane ring and a three-membered cyclohexane system, with a sulfonyl chloride group (-SO₂Cl) at the 5-position . Key structural and physicochemical properties include:

  • SMILES: C1CC12CC(C2)S(=O)(=O)Cl
  • InChIKey: JOVLZHAMXFIUQO-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values vary by adduct, ranging from 131.5 Ų ([M+H]⁺) to 139.6 Ų ([M+Na]⁺) .

Its reactive sulfonyl chloride group makes it a candidate for further functionalization in organic synthesis or medicinal chemistry.

Properties

IUPAC Name

spiro[2.3]hexane-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)5-3-6(4-5)1-2-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVLZHAMXFIUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.3]hexane-5-sulfonyl chloride typically involves the reaction of spiro[2.3]hexane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexane-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamide and sulfonate esters.

    Reduction Reactions: Sulfonyl hydrides.

    Oxidation Reactions: Sulfonic acids.

Scientific Research Applications

Overview

Spiro[2.3]hexane-5-sulfonyl chloride is a chemical compound characterized by its spirocyclic structure and the presence of a sulfonyl chloride functional group. This compound is recognized for its reactivity and versatility in various scientific and industrial applications, particularly in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for creating more intricate compounds.

  • Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution, allowing for the formation of sulfonamide derivatives and other functionalized products. This property is exploited in synthesizing pharmaceuticals and agrochemicals.
  • Oxidation and Reduction Reactions: The compound can also be oxidized to produce sulfonic acids or reduced to yield sulfinic acids, expanding its utility in synthetic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential role in drug development. Its ability to modify biomolecules positions it as a candidate for synthesizing active pharmaceutical ingredients (APIs) and intermediates.

  • Sulfonamide-Based Drugs: The compound's reactivity enables the synthesis of sulfonamide derivatives, which have been widely used in antibiotic formulations and other therapeutic agents.
  • Biological Activity Studies: Research has shown that derivatives of this compound can exhibit significant biological activity, including enzyme inhibition and interaction with various biological pathways .

Materials Science

The compound is also utilized in materials science for developing specialty chemicals with tailored properties.

  • Advanced Materials Production: this compound can be employed in creating polymers or coatings that require specific chemical functionalities. Its sulfonyl group enhances the reactivity of the resulting materials, making them suitable for diverse applications .

Case Study 1: Synthesis of Sulfonamide Derivatives

In a study focusing on the synthesis of sulfonamide derivatives from this compound, researchers demonstrated that varying nucleophiles could yield a range of biologically active compounds. The study revealed that specific substitutions on the aromatic ring significantly influenced the biological activity against targeted enzymes, showcasing the compound's potential in drug design .

Another investigation assessed the biological activity of compounds derived from this compound against various cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer properties, leading to further exploration into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of Spiro[2.3]hexane-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Methanesulfonyl Substituents

  • {Spiro[2.3]hexan-5-yl}methanesulfonyl chloride (CAS 2168520-78-1): Molecular Weight: 194.7 g/mol (vs. 180.59 g/mol for the parent compound).
  • {1,1-Difluorospiro[2.3]hexan-5-yl}methanesulfonyl chloride :

    • Molecular Weight : 230.26 g/mol.
    • Key Difference : Two fluorine atoms at the 1-position of the spiro ring introduce electron-withdrawing effects, enhancing stability and altering reactivity .
    • Applications : Used as a building block in medicinal chemistry, with 95% purity for synthetic workflows .

Functionalized Derivatives

  • Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate (CAS 2172572-98-2):
    • Key Feature : Combines a sulfonyl chloride group with a methyl carboxylate ester.
    • Reactivity : The ester group enables hydrolysis to carboxylic acids, expanding its utility in multi-step syntheses .

Non-Spiro Sulfonyl Chlorides

  • 7-Fluoro-1-benzofuran-4-sulfonyl chloride (C₈H₄ClFO₃S): Molecular Weight: 230.26 g/mol.

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
Spiro[2.3]hexane-5-sulfonyl chloride C₆H₉ClO₂S 180.59 Direct -SO₂Cl attachment Novel synthesis intermediate
{Spiro[2.3]hexan-5-yl}methanesulfonyl chloride C₇H₁₁ClO₂S 194.7 -CH₂-SO₂Cl Discontinued commercial use
{1,1-Difluoro}-analogue C₇H₉ClF₂O₂S 230.26 -CH₂-SO₂Cl, 1,1-F₂ Medicinal chemistry building block
Methyl 5-(chlorosulfonyl)spiro[...] C₈H₁₁ClO₄S 238.69 -SO₂Cl, -COOCH₃ Multi-step synthesis

Stability and Reactivity Insights

  • Fragmentation Patterns : Spiro compounds often fragment at the spiro junction during mass spectrometry. For example, analogous spirobenzoxazines lose ArN₂CO/ArN₂CO₂ groups . This suggests this compound may exhibit similar cleavage, aiding analytical characterization .
  • Synthetic Utility : Sulfonyl chlorides are frequently used to introduce sulfonamide or sulfonate groups. highlights methanesulfonyl chloride’s role in forming covalent inhibitors via nucleophilic substitution .

Biological Activity

Spiro[2.3]hexane-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its reactivity and biological interactions. The presence of the sulfonyl chloride functional group enhances its electrophilic character, making it a versatile intermediate in organic synthesis and a potential pharmacophore in drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Its mechanisms may involve:

  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing signaling pathways critical for cellular functions.

In Vitro Studies

Recent studies have explored the in vitro biological activity of this compound, revealing its potential as a therapeutic agent. For instance:

  • Cell Proliferation Inhibition : In assays using cancer cell lines, this compound exhibited significant inhibition of cell proliferation, indicating potential anti-cancer properties. The IC50 values were determined across various concentrations, showcasing efficacy comparable to established chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications to the sulfonyl group can significantly affect the compound's potency and selectivity towards specific targets. For example:

ModificationEffect on Activity
Addition of phenyl groupsIncreased binding affinity to target receptors
Alteration of the sulfonyl moietyEnhanced selectivity against certain enzyme classes

Case Studies

  • Cancer Therapeutics : In a study focused on breast cancer cell lines (MDA-MB-231), this compound demonstrated cell cycle arrest at the G2/M phase, suggesting its potential as an anti-cancer agent .
  • Neuropharmacology : Research into the compound's effects on neurotransmitter receptors revealed interactions that could lead to novel treatments for neurological disorders .

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